N-(2-chlorophenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2-CHLOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a chlorophenyl group, a triazolo-triazine ring system, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazolo-Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step might involve nucleophilic substitution reactions.
Attachment of the Sulfanylacetamide Moiety: This can be done through thiol-ene click chemistry or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: The triazolo-triazine ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolo-triazine ring system could play a crucial role in these interactions, potentially involving hydrogen bonding, hydrophobic interactions, or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of N-(2-CHLOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE lies in its combination of structural features, which could confer unique chemical reactivity and biological activity. The presence of the triazolo-triazine ring system, along with the chlorophenyl and sulfanylacetamide groups, might result in distinctive properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C13H11ClN6O2S |
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Molecular Weight |
350.78 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H11ClN6O2S/c1-7-11(22)16-12-17-18-13(20(12)19-7)23-6-10(21)15-9-5-3-2-4-8(9)14/h2-5H,6H2,1H3,(H,15,21)(H,16,17,22) |
InChI Key |
UUOBJZJJVPCCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)NC1=O |
Origin of Product |
United States |
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